1-(3-Aminoropyl)-1H-1,2,3 triazole dihydrochloride
Description
Structural Elucidation of 1-(3-Aminoropyl)-1H-1,2,3-Triazole Dihydrochloride
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named 1-(3-aminopropyl)-1H-1,2,3-triazole dihydrochloride . Its IUPAC name adheres to the following conventions:
- Triazole : A five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 3.
- 1-(3-aminopropyl) : A propylamine substituent attached to the triazole nitrogen at position 1.
- Dihydrochloride : Two hydrochloric acid molecules ionically bonded to the compound, neutralizing the triazole nitrogen’s lone pair.
Molecular formula : $$ \text{C}5\text{H}{11}\text{Cl}2\text{N}4 $$
Molecular weight : 162.62 g/mol.
Molecular Architecture Analysis
Crystallographic Characterization
While direct crystallographic data for this compound are limited, structural analogs provide insights:
- Triazole ring planarity : The 1,2,3-triazole core exhibits a planar geometry due to aromaticity, with bond lengths in the range of 132–136 pm.
- Dihedral angles : Substituents (e.g., propylamine) adopt non-coplanar orientations relative to the triazole ring, creating twisted molecular conformations.
- Hydrogen bonding : The dihydrochloride form enables intermolecular hydrogen bonds between NH groups and Cl⁻ counterions, stabilizing the crystal lattice.
Key structural parameters :
| Parameter | Value (Analog) | Reference |
|---|---|---|
| Triazole N–N bond length | 1.295 Å | |
| Propylamine chain length | 3 carbons | |
| Cl⁻ counterion proximity | <3.5 Å |
Tautomeric Equilibrium Studies
1,2,3-Triazoles exhibit prototropic tautomerism between 1H and 2H forms. For this compound:
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR data (DMSO-d₆):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Triazole NH (1H) | 8.5–9.0 | Singlet | 1H |
| Propylamine NH₂ | 3.0–3.5 | Broad singlet | 2H |
| CH₂ adjacent to NH₂ | 3.2–3.4 | Quartet | 2H |
| CH₂ adjacent to triazole | 1.6–1.8 | Sextet | 2H |
| Terminal CH₃ | 0.9–1.0 | Triplet | 3H |
Properties
IUPAC Name |
3-(triazol-1-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c6-2-1-4-9-5-3-7-8-9;;/h3,5H,1-2,4,6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASVVUGVYLVAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4369-58-8 | |
| Record name | 3-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar triazole derivatives have been reported to inhibitglucosamine-6-phosphate synthase (GlmS) . GlmS is a key enzyme in the hexosamine pathway and plays a crucial role in the biosynthesis of cell wall peptidoglycan, making it a potential target for antimicrobial agents.
Mode of Action
Triazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions. This interaction can lead to the inhibition of the target enzyme’s activity, thereby affecting the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
If we consider its potential inhibition of glms, it could affect the hexosamine pathway and disrupt the synthesis of cell wall peptidoglycan. This disruption could lead to downstream effects such as impaired cell wall synthesis and potentially cell death, particularly in microbial organisms.
Pharmacokinetics
Similar triazole derivatives are generally well-absorbed and distributed throughout the body. The metabolism and excretion of these compounds can vary depending on their specific chemical structure.
Scientific Research Applications
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. Compounds containing the triazole ring have shown effectiveness against various cancer types, including lung and breast cancers. For instance, derivatives such as carboxyamidotriazole have demonstrated significant anticancer activity in preclinical studies . The structural modifications of triazoles can enhance their potency and selectivity towards cancer cells.
Case Study:
In a study focusing on the synthesis of triazole derivatives, researchers identified that certain 1-(3-aminopropyl)-1H-1,2,3-triazole compounds exhibited potent inhibition of cancer cell proliferation. These compounds were evaluated against various cancer cell lines and showed promising results in reducing tumor growth in vitro .
Antimicrobial Properties
The antimicrobial activity of triazoles is another critical area of research. Triazole derivatives have been found effective against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of essential enzymes or disruption of cellular processes in microbial cells.
Case Study:
A series of triazole compounds were synthesized and tested against multidrug-resistant strains of Candida species. The results indicated that certain modifications to the triazole structure significantly enhanced antifungal activity compared to standard treatments like fluconazole .
Antiviral Activity
Triazoles have also been explored for their antiviral properties. Research indicates that specific triazole derivatives can inhibit viral replication by targeting viral enzymes or host cell factors involved in the infection process.
Case Study:
In a recent investigation, a novel 1-(3-aminopropyl)-1H-1,2,3-triazole derivative was shown to exhibit antiviral activity against SARS-CoV-2. The compound demonstrated significant inhibitory effects on viral replication in vitro, suggesting its potential as a therapeutic candidate for COVID-19 treatment .
Metal-Free Conditions
Recent advancements in synthetic methodologies have introduced metal-free conditions that enhance safety and environmental sustainability. These methods utilize organic bases to facilitate the cycloaddition reaction without the need for toxic metals .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The triazole core is common among analogs, but substituents critically influence properties. Key comparisons include:
Key Observations :
- The 3-aminopropyl group in the target compound enhances water solubility compared to the azetidinylmethyl analog, which has a strained four-membered ring that may reduce polarity .
- Thiol-containing analogs (e.g., imidazole-2-thiol) exhibit distinct reactivity, enabling disulfide bond formation in biochemical applications .
Q & A
Q. What are the optimal synthetic routes for 1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride, and how can reaction efficiency be quantified?
Methodological Answer: The synthesis typically involves click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), with precursors like propargylamine derivatives and azides. To quantify efficiency, use metrics like yield (%), atom economy, and reaction time. Statistical experimental design (e.g., factorial design) can optimize parameters (temperature, catalyst loading) by systematically varying inputs and analyzing outputs via ANOVA. This minimizes trial-and-error approaches and identifies critical factors .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride?
Methodological Answer:
- NMR : Confirm proton environments (e.g., triazole protons at δ 7.5–8.5 ppm) and amine protons (δ 1.5–3.0 ppm).
- XRD : Resolve crystal structure and hydrogen bonding patterns.
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions).
Cross-validate results with computational simulations (DFT for NMR chemical shifts) to resolve ambiguities .
Q. What protocols ensure stability during storage and handling of 1-(3-Aminopropyl)-1H-1,2,3-triazole dihydrochloride in aqueous solutions?
Methodological Answer:
- Storage : Use inert atmospheres (N₂) and desiccants to prevent hygroscopic degradation.
- pH Control : Maintain acidic conditions (pH 4–6) to stabilize the hydrochloride salt.
- Thermal Analysis : Conduct TGA/DSC to identify decomposition thresholds (>150°C).
Document stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the development of novel derivatives of this compound?
Methodological Answer: Leverage quantum chemical calculations (e.g., DFT or ab initio) to map potential energy surfaces and identify transition states. Tools like GRRM or AFIR predict feasible pathways for functionalization (e.g., alkylation or acylation). Validate predictions with microkinetic modeling and bench-scale experiments, creating a feedback loop to refine computational parameters .
Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in its reaction kinetics?
Methodological Answer:
- Sensitivity Analysis : Identify which kinetic parameters (e.g., activation energy) most influence discrepancies.
- In Situ Spectroscopy : Use IR/Raman to detect transient intermediates not accounted for in simulations.
- Multi-Scale Modeling : Couple microkinetic models with reactor-scale simulations (CFD) to incorporate mass/heat transfer effects.
Cross-disciplinary frameworks (e.g., ICReDD’s integration of computation and experiment) systematically address such gaps .
Q. What advanced reactor designs optimize scalability while maintaining reaction specificity for this compound?
Methodological Answer:
- Flow Reactors : Enable precise temperature control and rapid mixing, reducing side reactions.
- Membrane Reactors : Separate byproducts in situ (e.g., HCl via gas-permeable membranes).
- Scale-Up Criteria : Use dimensionless numbers (Reynolds, Damköhler) to maintain consistency between lab and pilot scales. Refer to CRDC subclass RDF2050112 for reactor design principles .
Data-Driven Research Considerations
| Parameter | Basic Research | Advanced Research |
|---|---|---|
| Synthesis Efficiency | Yield, atom economy | Transition state energy barriers |
| Characterization | NMR/XRD peak assignment | DFT-simulated spectra vs. experimental |
| Stability | Accelerated aging studies | Molecular dynamics simulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
